n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline
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Overview
Description
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a C=N double bond. Schiff bases are widely studied due to their versatility and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the reduced Schiff base.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. The Schiff base can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline is unique due to the presence of both the benzyloxy and nitro groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
70627-43-9 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H18N2O3/c1-16-7-10-19(23(24)25)13-21(16)22-14-17-8-11-20(12-9-17)26-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
InChI Key |
TVZDRVMEWVLSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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